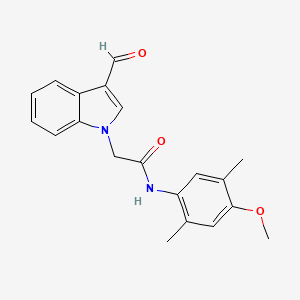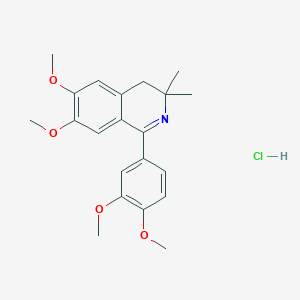
2-(3-formyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide
Übersicht
Beschreibung
2-(3-formyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide, commonly known as FMMDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMMDA belongs to the class of indole derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of FMMDA is not well understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
FMMDA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been reported to reduce fever and exhibit antioxidant activity. In addition, FMMDA has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
FMMDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, FMMDA has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of FMMDA. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the mechanism of action of FMMDA at the molecular level. Additionally, the potential use of FMMDA as a therapeutic agent for various diseases, including cancer, inflammation, and pain, should be further explored.
Wissenschaftliche Forschungsanwendungen
FMMDA has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. FMMDA has also been reported to have anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
2-(3-formylindol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-9-19(25-3)14(2)8-17(13)21-20(24)11-22-10-15(12-23)16-6-4-5-7-18(16)22/h4-10,12H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEIWPCEAGRPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-formyl-1H-indol-1-yl)-N-(4-methoxy-2,5-dimethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(4-chlorobenzyl)oxy]benzyl}-3-ethoxy-1-propanamine hydrochloride](/img/structure/B4188338.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B4188347.png)
![2-[(4-bromobenzyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4188354.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4188361.png)

![N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188377.png)
![methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4188384.png)
![N-[2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B4188386.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B4188394.png)
![ethyl 1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4188399.png)
![N-(4-acetylphenyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4188402.png)
![N-(2-cyanophenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4188411.png)